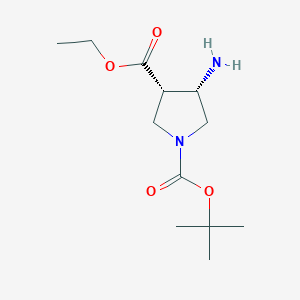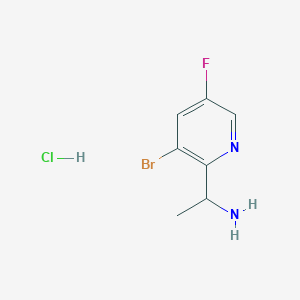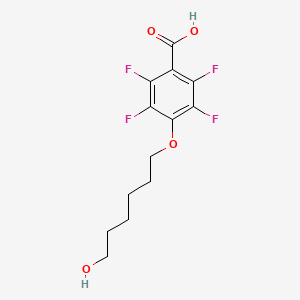![molecular formula C11H21N3 B1384873 N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine CAS No. 1152873-23-8](/img/structure/B1384873.png)
N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine
Descripción general
Descripción
“N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine” is a chemical compound used for proteomics research . It has a molecular formula of C11H21N3 and a molecular weight of 195.30 .
Molecular Structure Analysis
The molecular structure of “N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine” has been characterized using various techniques such as FT-IR, NMR spectroscopy, MS, elemental analysis, X-ray single crystal diffraction, Differential Scanning Calorimetry (DSC), and Thermogravimetric-Differential Thermal Analysis (TG-DTG) .Physical And Chemical Properties Analysis
“N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine” has a high density (1.836 g/cm³) and good thermal stability (T d: 233°C) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Key Intermediates : The compound is used in the synthesis of key intermediates for various chemicals. For instance, it plays a role in the preparation of premafloxacin, an antibiotic for veterinary use. The synthesis involves key steps like asymmetric Michael addition and stereoselective alkylation, highlighting the compound's utility in complex chemical processes (Fleck et al., 2003).
Formation of Cobalt(II) Complexes : It's involved in the formation of novel Co(II) chloride complexes. These complexes exhibit unique properties like distorted tetrahedral geometry and are involved in processes such as methyl methacrylate (MMA) polymerization, leading to the production of poly(methylmethacrylate) with specific characteristics (Choi et al., 2015).
Pharmaceutical and Biological Research
- Antifungal and Antibacterial Pharmacophores : Pyrazole derivatives synthesized using N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine have been identified as potential antitumor, antifungal, and antibacterial agents. Their structural characteristics contribute to the biological activity against these pathogens (Titi et al., 2020).
Material Science and Engineering
- Synthesis of Pyrazolo[3,4-c]isothiazoles : This compound is instrumental in reactions leading to the synthesis of unique chemical structures like pyrazolo[3,4-c]isothiazoles, which have potential applications in material science and engineering (Koyioni et al., 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine is currently unknown . Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s action.
Propiedades
IUPAC Name |
2-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-8(2)6-12-7-11-9(3)13-14(5)10(11)4/h8,12H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFSUJBYPWDJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1384791.png)


![tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1384795.png)




![6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384805.png)


![6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384812.png)
